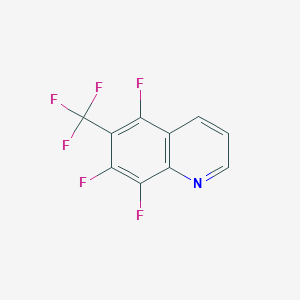
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms into their structure . This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline involves several steps. One common method includes the amination of 5,7-difluoro- and 5,7,8-trifluoroquinoline, as well as 6-trifluoromethyl-5,7,8-trifluoroquinoline . The reaction conditions for these syntheses often involve the use of nitrogen-centered nucleophiles such as aqueous and liquid ammonia, hydrazine hydrate, and piperidine . The orientation of substitution in these reactions can depend on temperature, with enthalpy control changing to entropy control at different temperatures .
Chemical Reactions Analysis
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including nucleophilic substitution, cross-coupling reactions, and cyclization . Common reagents used in these reactions include nitrogen-centered nucleophiles and organometallic compounds . Major products formed from these reactions include monoaminoquinolines and other quinoline derivatives with modified amino groups .
Scientific Research Applications
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline has several scientific research applications. In medicinal chemistry, it is studied for its potential antibacterial, antineoplastic, and antiviral activities . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it a valuable compound for developing new drugs . Additionally, fluorinated quinolines have applications in agriculture as components for liquid crystals and in the production of cyanine dyes .
Mechanism of Action
The mechanism of action of 5,7,8-Trifluoro-6-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. As a fluorinated quinoline, it is known to inhibit various enzymes, which contributes to its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5,7,8-Trifluoro-6-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines such as 5,7-difluoroquinoline, 5,6,8-trifluoroquinoline, and 8-chloro-5,7-difluoroquinoline . These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of fluorine atoms and a trifluoromethyl group in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
521062-33-9 |
|---|---|
Molecular Formula |
C10H3F6N |
Molecular Weight |
251.13 g/mol |
IUPAC Name |
5,7,8-trifluoro-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H3F6N/c11-6-4-2-1-3-17-9(4)8(13)7(12)5(6)10(14,15)16/h1-3H |
InChI Key |
WCRJKUDIBZTVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C(=C2F)C(F)(F)F)F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















